molecular formula C20H14 B167696 1-Phenylanthracene CAS No. 1714-09-6

1-Phenylanthracene

Cat. No. B167696
CAS RN: 1714-09-6
M. Wt: 254.3 g/mol
InChI Key: BRSRUYVJULRMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylanthracene is an organic compound with the chemical formula C20H14. It is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a fluorescent probe for various applications. This compound has attracted significant attention due to its unique structural and optical properties, making it a valuable tool for studying numerous biological and chemical processes.

Mechanism Of Action

The mechanism of action of 1-Phenylanthracene is based on its unique fluorescent properties. When excited by light, this compound emits a bright blue fluorescence, making it a valuable tool for studying various biological and chemical processes. The fluorescence properties of 1-Phenylanthracene are highly sensitive to changes in its environment, such as pH, temperature, and the presence of other molecules.

Biochemical And Physiological Effects

1-Phenylanthracene has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool for studying various biological and chemical processes and does not have any therapeutic or medicinal properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Phenylanthracene in lab experiments is its high sensitivity and selectivity for detecting various molecules and environmental conditions. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective research tool. However, one of the main limitations of using 1-Phenylanthracene is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are numerous future directions for the use of 1-Phenylanthracene in scientific research. One potential application is in the development of new fluorescent probes for biomedical imaging and diagnostics. Another potential direction is in the development of new chemical sensors for environmental monitoring and industrial applications. Additionally, further research is needed to fully understand the fluorescence properties and mechanisms of action of 1-Phenylanthracene, which could lead to the development of new and improved research tools.

Synthesis Methods

The synthesis of 1-Phenylanthracene can be achieved through various methods, including the Friedel-Crafts reaction, cross-coupling reactions, and the Suzuki-Miyaura reaction. The most common method used for the synthesis of 1-Phenylanthracene is the Friedel-Crafts reaction, which involves the reaction of anthracene with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.

Scientific Research Applications

1-Phenylanthracene has been widely used in scientific research as a fluorescent probe for various applications, including biological imaging, environmental monitoring, and chemical sensing. It is commonly used as a model compound for studying the fluorescence properties of 1-Phenylanthracenes and their interactions with other molecules.

properties

CAS RN

1714-09-6

Product Name

1-Phenylanthracene

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

IUPAC Name

1-phenylanthracene

InChI

InChI=1S/C20H14/c1-2-7-15(8-3-1)19-12-6-11-18-13-16-9-4-5-10-17(16)14-20(18)19/h1-14H

InChI Key

BRSRUYVJULRMRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=CC4=CC=CC=C4C=C32

synonyms

1-Phenylanthracene

Origin of Product

United States

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